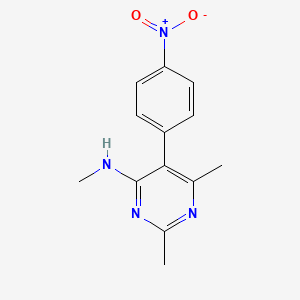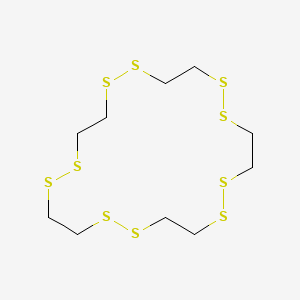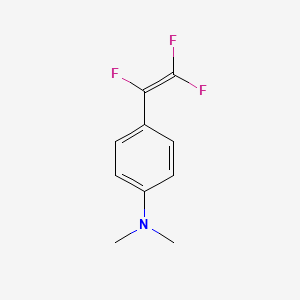![molecular formula C12H19N3O B14269471 N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine CAS No. 137604-98-9](/img/structure/B14269471.png)
N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine is a complex organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a hydroxylamine moiety through a butan-2-ylidene linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine typically involves the reaction of 4-aminobenzylamine with 3-methyl-2-butanone in the presence of hydroxylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high efficiency. Additionally, purification techniques like crystallization or chromatography are employed to isolate the pure compound from reaction mixtures.
化学反応の分析
Types of Reactions
N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.
科学的研究の応用
N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pharmaceuticals, and agrochemicals.
作用機序
The mechanism by which N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets. The amino and hydroxylamine groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. Additionally, the compound may participate in redox reactions, altering cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
- **N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine shares structural similarities with other amines and hydroxylamines, such as:
- N-(4-Aminophenyl)methylamine
- 3-Methyl-2-butanone oxime
- Hydroxylamine derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
特性
CAS番号 |
137604-98-9 |
|---|---|
分子式 |
C12H19N3O |
分子量 |
221.30 g/mol |
IUPAC名 |
N-[3-[(4-aminophenyl)methylamino]-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H19N3O/c1-9(15-16)12(2,3)14-8-10-4-6-11(13)7-5-10/h4-7,14,16H,8,13H2,1-3H3 |
InChIキー |
PVYPRNUPZXCWLE-UHFFFAOYSA-N |
正規SMILES |
CC(=NO)C(C)(C)NCC1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)



![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)

![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)


![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)

![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)
![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
